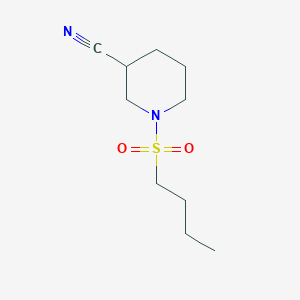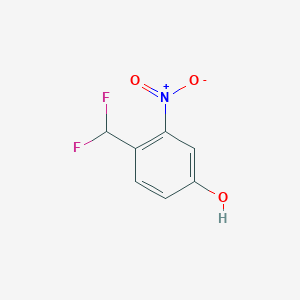
1-(Butylsulfonyl)piperidine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-(Butane-1-sulfonyl)piperidine-3-carbonitrile involves several steps. One common synthetic route includes the reaction of piperidine with butane-1-sulfonyl chloride in the presence of a base to form the sulfonyl derivative. This intermediate is then reacted with cyanogen bromide to introduce the carbonitrile group . Industrial production methods may vary, but they generally follow similar reaction pathways with optimized conditions for large-scale synthesis.
Análisis De Reacciones Químicas
1-(Butane-1-sulfonyl)piperidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(Butane-1-sulfonyl)piperidine-3-carbonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug discovery and development.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(Butane-1-sulfonyl)piperidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interact with signaling pathways involved in cell growth and apoptosis . The exact molecular targets and pathways depend on the specific application and context of its use.
Comparación Con Compuestos Similares
1-(Butane-1-sulfonyl)piperidine-3-carbonitrile can be compared with other similar compounds, such as:
Piperidine-3-carbonitrile: This compound has a similar structure but lacks the sulfonyl group, which may result in different chemical and biological properties.
Butane-1-sulfonyl derivatives: These compounds have the sulfonyl group but differ in the piperidine ring or other functional groups, leading to variations in their reactivity and applications.
The uniqueness of 1-(Butane-1-sulfonyl)piperidine-3-carbonitrile lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H18N2O2S |
|---|---|
Peso molecular |
230.33 g/mol |
Nombre IUPAC |
1-butylsulfonylpiperidine-3-carbonitrile |
InChI |
InChI=1S/C10H18N2O2S/c1-2-3-7-15(13,14)12-6-4-5-10(8-11)9-12/h10H,2-7,9H2,1H3 |
Clave InChI |
LFFROVNPJQWFMX-UHFFFAOYSA-N |
SMILES canónico |
CCCCS(=O)(=O)N1CCCC(C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Methyl-1-oxaspiro[2.4]heptane](/img/structure/B13192359.png)


![1-[2-(Bromomethyl)butyl]cyclopent-1-ene](/img/structure/B13192392.png)

![5-Amino-3-methyl-6-[(propan-2-yl)amino]hexanoic acid](/img/structure/B13192400.png)

![1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-7'-carboxylic acid](/img/structure/B13192410.png)
![Benzyl[2-(4-methylcyclohexyl)ethyl]amine](/img/structure/B13192411.png)



